Spectroscopic Profile of 3-hydroxy-2-vinyl-4H-pyran-4-one and its Analogs: A Technical Guide
Spectroscopic Profile of 3-hydroxy-2-vinyl-4H-pyran-4-one and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-vinyl-4H-pyran-4-one belongs to the pyranone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic properties of these molecules is crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This technical guide summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for analogs of 3-hydroxy-2-vinyl-4H-pyran-4-one. Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data of Analogous Compounds
The following tables summarize the available spectroscopic data for key analogs of 3-hydroxy-2-vinyl-4H-pyran-4-one. This data provides a basis for predicting the spectral characteristics of the title compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-hydroxy-4H-pyran-4-one | Not Specified | Data not explicitly found in search results. |
| 4H-pyran-4-one | Not Specified | Data available but specific shifts not detailed in search results.[1] |
| 3-hydroxy-2-methyl-4H-pyran-4-one | Not Specified | Data available but specific shifts not detailed in search results.[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-hydroxy-4H-pyran-4-one | Not Specified | Data not explicitly found in search results. |
| 4H-pyran-4-one | Not Specified | Data available but specific shifts not detailed in search results. |
| 3-hydroxy-2-methyl-4H-pyran-4-one | Not Specified | Data available but specific shifts not detailed in search results. |
Table 3: FTIR Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 3-hydroxy-4H-pyran-4-one | KBr Wafer | Data available but specific bands not detailed in search results.[3] |
| 4H-pyran-4-one | Melt | Data available but specific bands not detailed in search results.[1] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) |
| 3-hydroxy-4H-pyran-4-one | Not Specified | Molecular Ion (M⁺): 112.016043985 Da.[3] |
| 4H-pyran-4-one | GC-MS | Molecular Ion (M⁺): 96.[1] |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Electron Ionization | Molecular Weight: 144.1253.[4] |
Table 5: UV-Vis Spectroscopic Data
| Compound Class | Solvent | λmax (nm) |
| Pyranone Derivatives | Methanol or Ethanol | Two strong absorption bands are typically observed.[5][6] |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[7] The solution is then transferred to a 5 mm NMR tube.[7][8] If the sample is not easily solubilized, gentle vortexing or sonication can be applied.[8] Any particulate matter should be filtered before transferring the solution to the NMR tube.[7]
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.[8]
-
Data Acquisition: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure stability.[8] The magnetic field is then shimmed to maximize homogeneity and resolution.[8] The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[8] The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the data collection is initiated.[8]
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum.[9] The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind approximately 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]
-
Thin Film Method: For soluble solids, dissolve the sample in a volatile solvent and cast a thin film onto an IR-transparent window (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[10]
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/solvent) is collected to account for atmospheric and instrumental interferences.[11]
-
Sample Spectrum: The prepared sample is placed in the FTIR spectrometer's sample compartment.[12] The infrared beam is passed through the sample, and the transmitted or reflected light is measured by the detector.[13]
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[11]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically through a gas chromatograph (GC-MS) for volatile compounds or via a direct insertion probe.[14] The sample is vaporized in a vacuum.[15]
-
Ionization: The gaseous sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a radical cation (molecular ion).[16][17] This process can also induce fragmentation of the molecular ion.[15][17]
-
Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[16][17]
-
Detection: The separated ions are detected, and the signal is amplified to produce a mass spectrum, which is a plot of ion abundance versus m/z.[17] The most intense peak is designated as the base peak with 100% relative abundance.[16]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water).[18] The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0). A blank solution containing only the solvent is also prepared.[18][19]
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.[20] Set the desired wavelength range for the scan.[21]
-
Baseline Correction: Fill a cuvette with the blank solvent and place it in the spectrophotometer to record a baseline spectrum.[19][21] This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and initiate the scan.[20] The instrument measures the absorbance of the sample at each wavelength in the specified range.
-
Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Conclusion
While specific spectroscopic data for 3-hydroxy-2-vinyl-4H-pyran-4-one remains elusive, the analysis of its close analogs provides valuable insights into its expected spectral characteristics. The pyranone core, hydroxyl substitution, and vinyl group will each contribute distinct features to the NMR, IR, MS, and UV-Vis spectra. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, which is essential for the unambiguous characterization of this and other novel compounds in drug discovery and development.
References
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- 2. 3-Hydroxy-2-methyl-4H-pyran-4-one(118-71-8) 1H NMR [m.chemicalbook.com]
- 3. 3-Hydroxy-4H-pyran-4-one | C5H4O3 | CID 68129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 5. TD-DFT investigation of the UV spectra of pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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- 12. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. memphis.edu [memphis.edu]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
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